4,5-dichloro-2-methyl-N-propylbenzenesulfonamide 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 886124-01-2
VCID: VC21515971
InChI: InChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h5-6,13H,3-4H2,1-2H3
SMILES: CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl
Molecular Formula: C10H13Cl2NO2S
Molecular Weight: 282.19g/mol

4,5-dichloro-2-methyl-N-propylbenzenesulfonamide

CAS No.: 886124-01-2

Cat. No.: VC21515971

Molecular Formula: C10H13Cl2NO2S

Molecular Weight: 282.19g/mol

* For research use only. Not for human or veterinary use.

4,5-dichloro-2-methyl-N-propylbenzenesulfonamide - 886124-01-2

Specification

CAS No. 886124-01-2
Molecular Formula C10H13Cl2NO2S
Molecular Weight 282.19g/mol
IUPAC Name 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide
Standard InChI InChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h5-6,13H,3-4H2,1-2H3
Standard InChI Key YQVMEUNVDHCIAA-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl
Canonical SMILES CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Introduction

Chemical Identity and Structural Characterization

4,5-Dichloro-2-methyl-N-propylbenzenesulfonamide is an organic sulfonamide compound characterized by a substituted benzene ring with two chlorine atoms at positions 4 and 5, a methyl group at position 2, and a propylsulfonamide group. Its structure combines several functional groups that contribute to its chemical behavior and potential applications.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that allow for accurate cataloging and reference in chemical databases and literature.

Table 1: Identification Parameters of 4,5-Dichloro-2-methyl-N-propylbenzenesulfonamide

ParameterValue
CAS Registry Number886124-01-2
Molecular FormulaC₁₀H₁₃Cl₂NO₂S
Molecular Weight282.19 g/mol
IUPAC Name4,5-dichloro-2-methyl-N-propylbenzenesulfonamide
Standard InChIInChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h5-6,13H,3-4H2,1-2H3
Standard InChIKeyYQVMEUNVDHCIAA-UHFFFAOYSA-N
SMILES NotationCCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl
PubChem Compound ID6473382

The compound's CAS registry number (886124-01-2) serves as a unique identifier in chemical databases, enabling researchers to track and reference this specific molecule in scientific literature and regulatory documents .

Structural Features

The molecular structure of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide exhibits several key structural features that influence its chemical behavior:

  • A benzene ring core structure providing aromatic stability

  • Two chlorine atoms at positions 4 and 5, introducing electron-withdrawing effects

  • A methyl group at position 2, offering electron-donating properties

  • A sulfonamide group (SO₂NH) linking the aromatic portion to the propyl chain

  • A propyl (C₃H₇) chain attached to the nitrogen atom of the sulfonamide group

These structural elements create a molecule with distinctive electronic and steric properties that determine its reactivity patterns and potential applications in chemical synthesis and pharmaceutical development.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide is essential for its proper handling, storage, and application in research and industrial settings.

Physical Properties

The compound exists as a solid at ambient temperature and pressure, consistent with other benzenesulfonamide derivatives of similar molecular weight.

Table 2: Physical Properties of 4,5-Dichloro-2-methyl-N-propylbenzenesulfonamide

PropertyValueSource
Physical StateSolid at room temperature
Molecular Weight282.19 g/mol
AppearanceNot specifically documented-
SolubilityExpected to be soluble in organic solvents; limited water solubility
Melting PointNot specifically documented-
Boiling PointNot specifically documented-

Chemical Reactivity

As a member of the benzenesulfonamide class, 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide likely exhibits reactivity patterns typical of sulfonamides, including:

  • Moderate acidity of the N-H proton (when present)

  • Potential for nucleophilic substitution reactions at the sulfur center

  • Reactivity of the chlorinated positions toward nucleophilic aromatic substitution

  • Potential for further functionalization at various positions

The presence of the two chlorine atoms likely enhances the acidity of any N-H proton and influences the electronic distribution across the molecule, potentially affecting its interaction with biological systems or catalytic surfaces.

Related Compounds and Structural Analogs

Examining structural analogs provides context for understanding the properties and potential applications of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide.

Structural Variations

Several related compounds demonstrate the effect of structural modifications on properties and functions:

  • 2,5-Dichloro-N-ethyl-N-(4-methylphenyl)benzenesulfonamide: Features a different chlorination pattern and substitution on the nitrogen atom

  • N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide: Reverses the substitution pattern, with the dichlorophenyl group on the nitrogen and the methyl group on the benzene ring carrying the sulfonyl group

These structural variations can significantly influence physical properties, reactivity patterns, and biological activities.

Comparative Analysis

Table 3: Comparative Analysis of 4,5-Dichloro-2-methyl-N-propylbenzenesulfonamide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4,5-Dichloro-2-methyl-N-propylbenzenesulfonamideC₁₀H₁₃Cl₂NO₂S282.19Base compound with propyl group on nitrogen
2,5-Dichloro-N-ethyl-N-(4-methylphenyl)benzenesulfonamideC₁₅H₁₅Cl₂NO₂S344.30Different chlorination pattern; N-ethyl and N-aryl substitution
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamideC₁₃H₁₁Cl₂NO₂SNot specified in sourcesDichlorophenyl on nitrogen; methyl on sulfonyl-bearing ring

Understanding these structural relationships aids in predicting properties and potential applications of 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide based on the known characteristics of its analogs .

Current Research Status and Knowledge Gaps

The available literature on 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide reveals several areas where knowledge is limited and further research is warranted.

Current Knowledge Base

Current knowledge about this compound appears to be primarily focused on:

  • Basic chemical identity and structural characterization

  • Registration in chemical databases and compound libraries

  • Potential use as an intermediate in chemical synthesis

The compound appears in chemical supplier catalogs, suggesting commercial availability for research purposes .

Research Opportunities

Several research opportunities exist for expanding knowledge about 4,5-dichloro-2-methyl-N-propylbenzenesulfonamide:

  • Detailed physical property characterization (melting point, solubility parameters, spectral data)

  • Optimization of synthetic routes and yield improvement

  • Exploration of biological activities and structure-activity relationships

  • Investigation of potential applications in catalysis or materials science

  • Detailed crystallographic analysis to understand solid-state behavior and intermolecular interactions

These research directions would contribute valuable information to the scientific understanding of this compound and potentially uncover novel applications.

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